molecular formula C13H18O4 B1593845 Ethyl 2,4-diethoxybenzoate CAS No. 59036-89-4

Ethyl 2,4-diethoxybenzoate

Cat. No.: B1593845
CAS No.: 59036-89-4
M. Wt: 238.28 g/mol
InChI Key: XCKIALVAGKRVNP-UHFFFAOYSA-N
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Description

Ethyl 2,4-diethoxybenzoate is an organic compound that belongs to the class of benzoates. It is an ethyl ester of 2,4-diethoxybenzoic acid. This compound is characterized by its molecular formula (C_{13}H_{18}O_{4}) and a molecular weight of 238.28 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-diethoxybenzoate can be synthesized through the esterification of 2,4-diethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-diethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,4-diethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-diethoxybenzoate involves its interaction with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis, oxidation, and conjugation reactions. These processes result in the modulation of biological activities and the exertion of its effects .

Comparison with Similar Compounds

Comparison: Ethyl 2,4-diethoxybenzoate is unique due to the specific positioning of the ethoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 2,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-10-7-8-11(13(14)17-6-3)12(9-10)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKIALVAGKRVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342930
Record name Ethyl 2,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59036-89-4
Record name Ethyl 2,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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